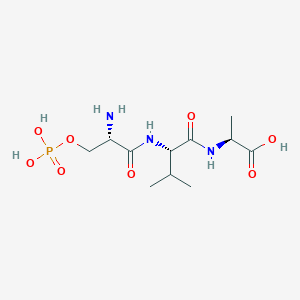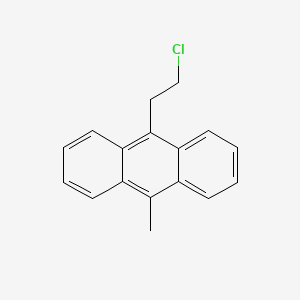
9-(2-Chloroethyl)-10-methylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chloroethyl)-10-methylanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings in a linear arrangement This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the anthracene core
Méthodes De Préparation
The synthesis of 9-(2-Chloroethyl)-10-methylanthracene typically involves the alkylation of 10-methylanthracene with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
9-(2-Chloroethyl)-10-methylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted anthracene derivatives.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and products.
Applications De Recherche Scientifique
9-(2-Chloroethyl)-10-methylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of organic semiconductors and materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-(2-Chloroethyl)-10-methylanthracene involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pathways involved may include the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
9-(2-Chloroethyl)-10-methylanthracene can be compared with other similar compounds such as:
10-Methylanthracene: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
9-(2-Bromoethyl)-10-methylanthracene: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can influence its reactivity and applications.
9-(2-Chloroethyl)anthracene: Lacks the methyl group, which can affect its chemical properties and reactivity.
Propriétés
Numéro CAS |
89889-43-0 |
|---|---|
Formule moléculaire |
C17H15Cl |
Poids moléculaire |
254.8 g/mol |
Nom IUPAC |
9-(2-chloroethyl)-10-methylanthracene |
InChI |
InChI=1S/C17H15Cl/c1-12-13-6-2-4-8-15(13)17(10-11-18)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3 |
Clé InChI |
DFWVFOVIQIYUQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
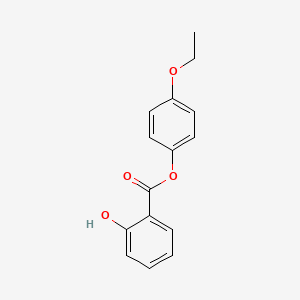
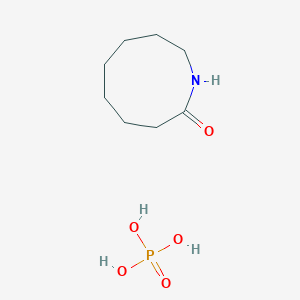
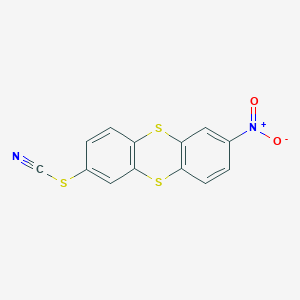
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
silanol](/img/structure/B14377668.png)
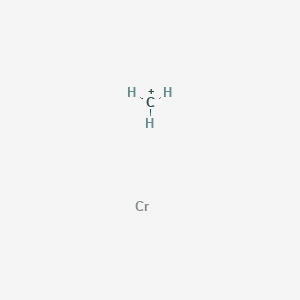
silane](/img/structure/B14377675.png)
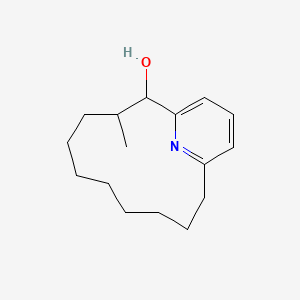
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

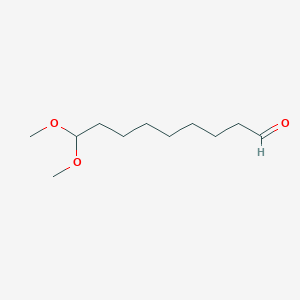
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
